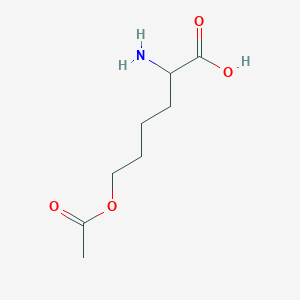
6-(Acetyloxy)-2-aminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Acetyloxy)-2-aminohexanoic acid is an organic compound that features both an acetyloxy group and an amino group attached to a hexanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)-2-aminohexanoic acid typically involves the acetylation of 6-hydroxy-2-aminohexanoic acid. This can be achieved using acetic anhydride in the presence of a base such as pyridine . The reaction conditions usually require a controlled temperature to ensure the selective acetylation of the hydroxyl group without affecting the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-(Acetyloxy)-2-aminohexanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed to yield 6-hydroxy-2-aminohexanoic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base can be used to hydrolyze the acetyloxy group.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution at the amino group.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed
Hydrolysis: 6-Hydroxy-2-aminohexanoic acid.
Substitution: Various substituted aminohexanoic acids depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, such as 6-oxo-2-aminohexanoic acid or 6-hydroxy-2-aminohexanoic acid.
Aplicaciones Científicas De Investigación
6-(Acetyloxy)-2-aminohexanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Acetyloxy)-2-aminohexanoic acid involves its interaction with specific molecular targets and pathways. For example, as an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as plasminogen activators. This inhibition can reduce fibrinolysis and promote clot formation . The compound’s effects on metabolic pathways and enzyme activity are also of interest in various research contexts .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminohexanoic acid: A simpler analog without the acetyloxy group.
6-Hydroxy-2-aminohexanoic acid: The hydrolyzed form of 6-(Acetyloxy)-2-aminohexanoic acid.
Aminocaproic acid: Another analog with similar antifibrinolytic properties.
Uniqueness
This compound is unique due to the presence of both the acetyloxy and amino groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a compound of significant interest in various fields .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
6-acetyloxy-2-aminohexanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-6(10)13-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,11,12) |
Clave InChI |
NRLABQZXLRARQC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


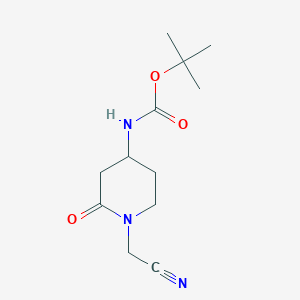
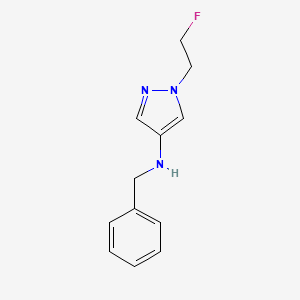
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11728275.png)
![2-amino-N-ethyl-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11728281.png)
![6-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridin-3-amine](/img/structure/B11728286.png)
![4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)

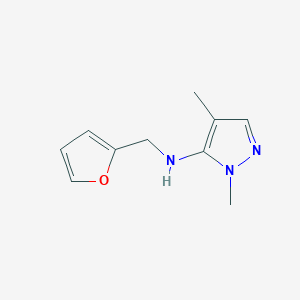
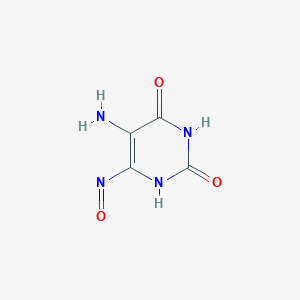
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11728300.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11728305.png)
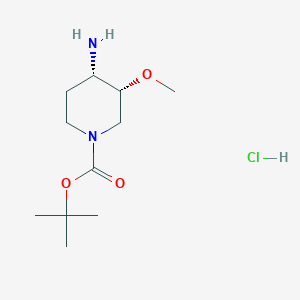
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728321.png)
![Benzyl[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11728325.png)
